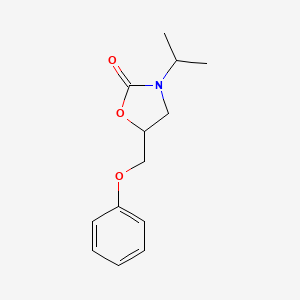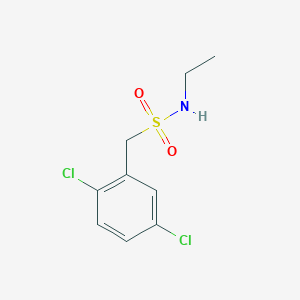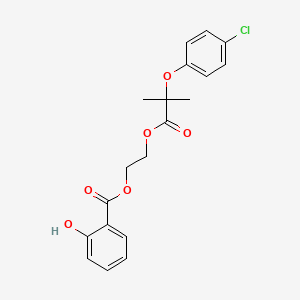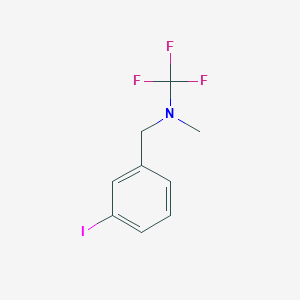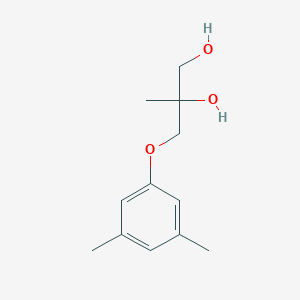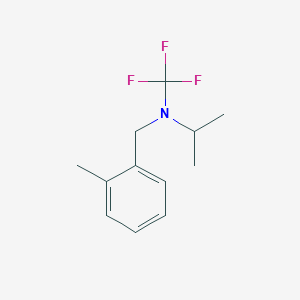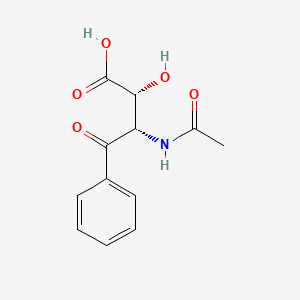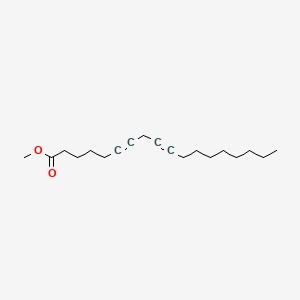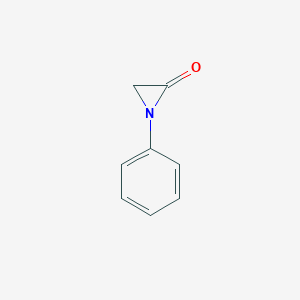
1-Phenylaziridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylaziridin-2-one is an organic compound with the molecular formula C8H9NO. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylaziridin-2-one can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with ethyleneimine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate ring closure and formation of the aziridine ring .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylaziridin-2-one undergoes a variety of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to yield amines.
Substitution Reactions: Electrophilic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Typically involves nucleophiles such as sodium azide or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Often performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Ring Opening: Produces a variety of amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Yields oxaziridines.
Reduction: Results in primary or secondary amines.
Aplicaciones Científicas De Investigación
1-Phenylaziridin-2-one has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and as a precursor for various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Phenylaziridin-2-one primarily involves its ability to undergo ring-opening reactions. The strained aziridine ring is highly reactive, making it an excellent electrophile. Upon nucleophilic attack, the ring opens to form a more stable product. This reactivity is harnessed in various synthetic applications, where the compound acts as an intermediate to introduce nitrogen-containing functional groups into target molecules .
Comparación Con Compuestos Similares
Aziridine: The parent compound of the aziridine family, lacking the phenyl group.
2-Phenylaziridine: Similar structure but lacks the carbonyl group at the 2-position.
N-Phenylaziridine: Another derivative with different substitution patterns on the nitrogen atom.
Uniqueness: 1-Phenylaziridin-2-one is unique due to its combination of a strained aziridine ring and a phenyl group, which imparts distinct reactivity and stability.
Propiedades
Número CAS |
725679-92-5 |
|---|---|
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-phenylaziridin-2-one |
InChI |
InChI=1S/C8H7NO/c10-8-6-9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
RKJSNFAANDFIBD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


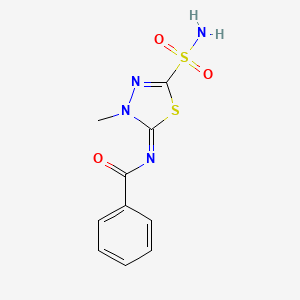
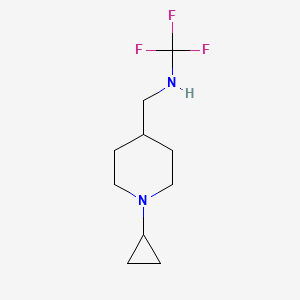
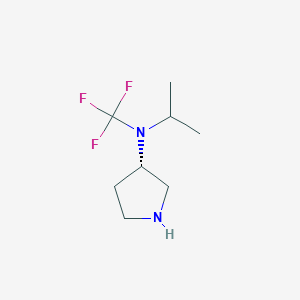
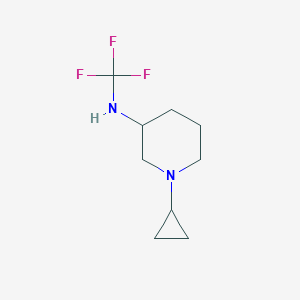
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
